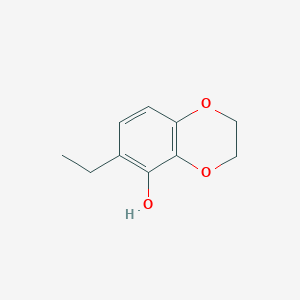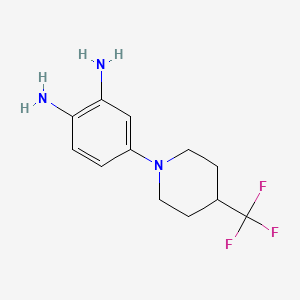
4-(4-(Trifluoromethyl)piperidin-1-yl)benzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-(Trifluoromethyl)piperidin-1-yl)benzene-1,2-diamine is an organic compound with the molecular formula C12H15F3N2 This compound features a piperidine ring substituted with a trifluoromethyl group and a benzene ring substituted with two amino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Trifluoromethyl)piperidin-1-yl)benzene-1,2-diamine typically involves the reaction of 4-(Trifluoromethyl)piperidine with benzene-1,2-diamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to a temperature of around 80-100°C and stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The starting materials are fed into a reactor, where they undergo the catalytic reaction under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-(Trifluoromethyl)piperidin-1-yl)benzene-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms.
Substitution: The amino groups on the benzene ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzene derivatives.
Applications De Recherche Scientifique
4-(4-(Trifluoromethyl)piperidin-1-yl)benzene-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-(4-(Trifluoromethyl)piperidin-1-yl)benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the piperidine ring play crucial roles in modulating the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)piperidine: A related compound with similar structural features but lacking the benzene-1,2-diamine moiety.
Benzene-1,2-diamine: A simpler compound with two amino groups on a benzene ring, without the piperidine and trifluoromethyl substituents.
Uniqueness
4-(4-(Trifluoromethyl)piperidin-1-yl)benzene-1,2-diamine is unique due to the combination of the trifluoromethyl group, piperidine ring, and benzene-1,2-diamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H16F3N3 |
|---|---|
Poids moléculaire |
259.27 g/mol |
Nom IUPAC |
4-[4-(trifluoromethyl)piperidin-1-yl]benzene-1,2-diamine |
InChI |
InChI=1S/C12H16F3N3/c13-12(14,15)8-3-5-18(6-4-8)9-1-2-10(16)11(17)7-9/h1-2,7-8H,3-6,16-17H2 |
Clé InChI |
UOEVKWOJQKCTQB-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C(F)(F)F)C2=CC(=C(C=C2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


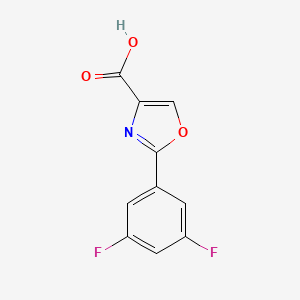
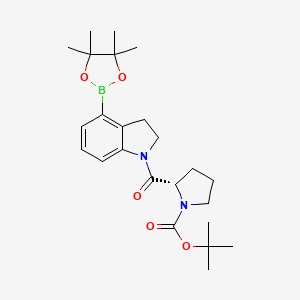
![(R)-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12081481.png)
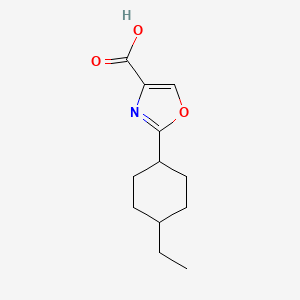

![(Cyclopropylmethyl)(methyl)[(piperidin-4-yl)methyl]amine](/img/structure/B12081494.png)
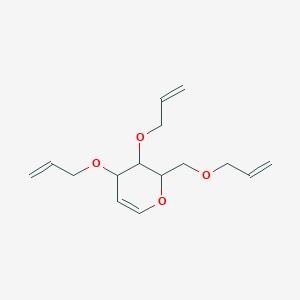
![N-[7-(3,4-dihydroxy-5-methoxy-6,6-dimethyloxan-2-yl)oxy-8-methyl-2-oxochromen-3-yl]acetamide](/img/structure/B12081507.png)

![zinc;4-[(1Z,5Z,9Z,14Z)-10,15,20-tris(4-aminophenyl)-2,3,4,11,12,13-hexahydroporphyrin-21,22,23,24-tetraid-5-yl]aniline](/img/structure/B12081519.png)
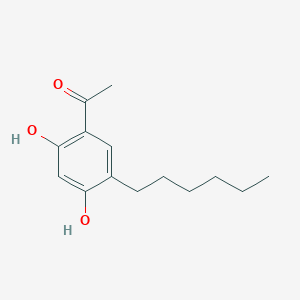
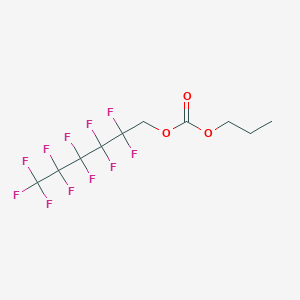
![5-Isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B12081544.png)
